Lactosediamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H24N2O9 |
|---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |
InChI |
InChI=1S/C12H24N2O9/c13-4(1-15)8(19)11(5(18)2-16)23-12-7(14)10(21)9(20)6(3-17)22-12/h1,4-12,16-21H,2-3,13-14H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1 |
InChI Key |
VUALREFPJJODHZ-WELRSGGNSA-N |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)N)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)N)O)O)O |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of Lactosediamine and Its Analogues
Regioselective Glycosylation Strategies for Lactosediamine
Regioselective glycosylation is a critical step in the synthesis of this compound, as it involves the selective reaction of one hydroxyl group among many. The ability to control which hydroxyl group forms the glycosidic bond is essential for creating the desired disaccharide linkage. nih.govnih.gov Several strategies have been developed to achieve this selectivity, broadly categorized into protecting group manipulations, the use of directing agents, and enzymatic approaches.
Protecting group strategies involve the temporary blocking of more reactive hydroxyl groups to leave the desired position available for glycosylation. The choice of protecting groups is crucial, as their steric and electronic properties can influence the reactivity of the remaining free hydroxyls. For instance, bulky protecting groups can hinder access to adjacent hydroxyls, thereby directing the glycosyl donor to a less sterically hindered position.
Another powerful approach is the use of directing agents, such as organotin compounds. For example, dibutyltin oxide can be used to activate a specific hydroxyl group, enhancing its nucleophilicity and directing the glycosylation to that site. dtu.dk This method has been successfully employed in the regioselective glycosylation of various carbohydrates.
Enzymatic glycosylation offers a highly specific alternative to chemical methods. mdpi.com Glycosyltransferases, for instance, are enzymes that catalyze the formation of glycosidic bonds with high regioselectivity and stereoselectivity. mdpi.com This approach is particularly valuable for the synthesis of complex oligosaccharides where traditional chemical methods may be inefficient. mdpi.com
| Strategy | Description | Key Features |
| Protecting Group Manipulation | Temporary blocking of specific hydroxyl groups to direct glycosylation to the desired position. | Relies on the differential reactivity of hydroxyl groups and the steric/electronic properties of the protecting groups. |
| Directing Agents | Use of agents like dibutyltin oxide to selectively activate a target hydroxyl group. | Enhances the nucleophilicity of a specific hydroxyl, leading to high regioselectivity. |
| Enzymatic Glycosylation | Utilization of enzymes, such as glycosyltransferases, to catalyze the formation of the glycosidic bond. | Offers exceptional regioselectivity and stereoselectivity under mild reaction conditions. mdpi.com |
Stereochemical Control in this compound Synthesis
Achieving the correct stereochemistry at the anomeric center is another fundamental challenge in the synthesis of this compound. The orientation of the newly formed glycosidic bond, whether α or β, is critical for the biological activity and structural integrity of the final molecule. Several factors influence the stereochemical outcome of a glycosylation reaction, including the nature of the glycosyl donor, the promoter used, the solvent, and the temperature.
The "armed-disarmed" strategy, developed by Fraser-Reid, is a notable method for controlling stereoselectivity. dtu.dk This approach utilizes the electronic effects of protecting groups on the glycosyl donor. "Armed" donors, with electron-donating groups, are more reactive and tend to favor the formation of the β-glycoside. Conversely, "disarmed" donors, with electron-withdrawing groups, are less reactive and can lead to the α-glycoside. dtu.dk
Neighboring group participation is another important principle for achieving stereocontrol. A participating group at the C-2 position of the glycosyl donor can shield one face of the molecule, leading to the exclusive formation of the 1,2-trans-glycoside. For example, an acetyl or benzoyl group at C-2 can form a cyclic intermediate that directs the incoming nucleophile to the opposite face, resulting in a β-linkage for glucose and galactose donors.
The choice of solvent and promoter also plays a significant role. Non-participating solvents are often used to favor the formation of the more thermodynamically stable anomer. The promoter, which activates the glycosyl donor, can also influence the stereochemical outcome by affecting the reaction mechanism.
| Method | Principle | Expected Outcome |
| Armed-Disarmed Strategy | Utilizes electron-donating ("armed") or electron-withdrawing ("disarmed") groups on the glycosyl donor to modulate reactivity. dtu.dk | "Armed" donors often favor β-glycosides, while "disarmed" donors can lead to α-glycosides. |
| Neighboring Group Participation | A participating group at C-2 of the donor shields one face, directing the nucleophile to the opposite side. | Typically results in the formation of 1,2-trans-glycosides (e.g., β-glycosides for glucose). |
| Solvent and Promoter Effects | The reaction environment can influence the stability of intermediates and the reaction pathway. | Can be optimized to favor the formation of either the α or β anomer. |
Synthesis of N,N'-Diacetyl-Lactosediamine Derivatives and Analogues
N,N'-Diacetyl-lactosediamine is a key derivative of this compound with significant biological relevance. Its synthesis often involves the acetylation of the amino groups of this compound. A common synthetic route starts from lactose (B1674315), which is first converted to this compound through a series of reactions including the formation of an oxime, reduction, and subsequent protection of the amino groups.
A convenient synthesis of N-acetyllactosamine derivatives has been reported starting from lactal. nih.gov In this approach, a thermal inverse-type hetero-Diels-Alder reaction of O-silyl-protected lactal with an azodicarboxylate affords a dihydrooxadiazine derivative in high yield. nih.gov This intermediate can then be converted to the desired N-acetylated product through a sequence of steps including methanolysis, debenzylation, and N-acetylation. nih.gov
The synthesis of analogues of N,N'-diacetyl-lactosediamine allows for the exploration of structure-activity relationships. These analogues can feature modifications at various positions of the sugar rings, such as altered stereochemistry, different protecting groups, or the introduction of functional groups. The synthetic strategies for these analogues often build upon the established routes for the parent molecule, with modifications to introduce the desired structural changes.
| Starting Material | Key Intermediate | Final Product |
| Lactose | This compound | N,N'-Diacetyl-lactosediamine |
| O-Silyl-protected lactal | Dihydrooxadiazine derivative | Methyl O-(tetra-O-acetyl-β-D-galactopyranosyl)-(1→4)-2-acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside nih.gov |
Preparation of Labeled this compound for Mechanistic Research
Isotopically labeled compounds are invaluable tools for studying the mechanisms of enzymatic reactions and for tracking the metabolic fate of molecules. The preparation of labeled this compound typically involves the introduction of a stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), at a specific position in the molecule.
The synthesis of labeled this compound can be achieved by using a labeled precursor at an early stage of the synthesis. For example, a ¹³C-labeled galactose or glucose derivative can be used as a starting material to introduce the label into one of the sugar rings. Alternatively, a labeled acetyl group can be used in the N-acetylation step to introduce the label at the amino groups.
Another approach involves the use of specific enzymatic or chemical reactions to introduce the label at a later stage of the synthesis. For instance, a selective oxidation followed by reduction with a labeled reducing agent, such as sodium borodeuteride (NaBD₄), can be used to introduce a deuterium atom at a specific position. The choice of labeling strategy depends on the desired position of the label and the availability of the labeled precursors.
Synthetic Routes to Complex Oligosaccharide Motifs Incorporating this compound
The incorporation of this compound into larger, more complex oligosaccharide motifs is a significant challenge in carbohydrate chemistry. These complex structures are often found on the surface of cells and play crucial roles in biological recognition processes. The synthesis of such molecules requires a convergent strategy, where pre-assembled building blocks are coupled together in a controlled manner.
A common approach involves the synthesis of a this compound-containing disaccharide donor or acceptor, which is then used in a glycosylation reaction with another oligosaccharide fragment. The protecting group strategy is of paramount importance in these syntheses, as it allows for the selective deprotection of a specific hydroxyl group for the subsequent glycosylation step.
The synthesis of the capsular polysaccharides of Group B Streptococcus, which contain related structural motifs, provides insights into the strategies for assembling complex oligosaccharides. nih.gov These syntheses often employ a [2+3] convergent strategy, where a disaccharide donor is coupled with a trisaccharide acceptor to form the pentasaccharide repeating unit. nih.gov Similar strategies can be adapted for the synthesis of complex oligosaccharides containing this compound.
| Strategy | Description | Application |
| Convergent Synthesis | Assembly of complex oligosaccharides from pre-synthesized building blocks. | Efficient for the synthesis of large and complex molecules. |
| Block Glycosylation | Glycosylation using an oligosaccharide donor or acceptor. | Allows for the rapid assembly of repeating units in polysaccharides. |
| Orthogonal Protecting Groups | Use of protecting groups that can be removed under different conditions. | Enables the selective deprotection of specific hydroxyl groups for further glycosylation. |
Enzymatic and Biosynthetic Pathways of Lactosediamine Containing Glycans
Identification and Characterization of Glycosyltransferases Catalyzing Lactosediamine Formation
The key enzymatic step in the formation of this compound is the transfer of an N-acetylgalactosamine (GalNAc) residue to a terminal N-acetylglucosamine (GlcNAc) residue. This reaction is catalyzed by a specific class of glycosyltransferases.
The enzyme responsible for creating the this compound structure is UDP-GalNAc:GlcNAc β(1-4)-N-acetylgalactosaminyltransferase (β4GalNAcT). oup.com This enzyme facilitates the transfer of GalNAc from the activated sugar donor, UDP-GalNAc, to the non-reducing terminus of a GlcNAc residue on a growing glycan chain. The resulting linkage is a β(1-4) bond, forming the characteristic GalNAcβ1-4GlcNAc disaccharide. oup.com
This enzymatic activity has been identified and characterized in various organisms and tissues, including bovine mammary glands, the snail Lymnaea stagnalis, and the parasite Schistosoma mansoni. oup.comnih.govnih.gov In bovine pituitary glands, a β4GalNAcT is involved in synthesizing LacdiNAc structures on N-linked glycans of hormones like lutropin. oup.com Similarly, studies on the human gastric glycoform of TFF2 peptide revealed it carries a complex N-glycan with terminal fucosylated N,N'-diacetylthis compound antennae. nih.gov
This compound-forming enzymes exhibit a high degree of specificity for their substrates. They recognize terminal GlcNAc residues on acceptor molecules and utilize UDP-GalNAc as the sugar donor. oup.comnih.gov For instance, the β4GalNAcT from Lymnaea stagnalis can act on oligosaccharides and glycopeptides with a terminal β-GlcNAc unit but not on those with a terminal α-GlcNAc, galactose, or GalNAc residue. nih.gov The enzyme from bovine mammary gland can act on virtually any acceptor with a terminal non-reducing GlcNAc residue. oup.com
Kinetic studies provide quantitative measures of enzyme performance, such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity. libretexts.org For the β4GalNAcT from the snail Lymnaea stagnalis, the enzyme showed an absolute requirement for Mn2+ ions, with an optimal concentration between 12.5 and 50 mM, and functioned optimally at a pH of approximately 7.0. nih.gov
Table 1: Kinetic and Operational Parameters of β4GalNAcT from Lymnaea stagnalis
| Parameter | Value/Condition |
|---|---|
| Cation Requirement | Mn2+ |
| Optimal Mn2+ Conc. | 12.5–50 mM |
| Optimal pH | ~7.0 |
This interactive table summarizes key enzymatic conditions for β4GalNAcT activity identified in the snail Lymnaea stagnalis. nih.gov
Cellular and Subcellular Localization of this compound Biosynthetic Machinery
The biosynthesis of glycoproteins and glycolipids is a spatially organized process that occurs within the endoplasmic reticulum (ER) and the Golgi apparatus. conicet.gov.ar Glycosyltransferases, including β4GalNAcTs, are typically type II transmembrane proteins that reside in the Golgi cisternae. uniprot.org Their catalytic domains face the Golgi lumen, where they encounter and modify glycan chains on newly synthesized proteins and lipids passing through the secretory pathway. nih.gov
The specific localization of human β4GalNAcT3 has been identified in the Golgi apparatus. uniprot.org In Drosophila melanogaster, the localization of β4GalNAcTB to the Golgi is a more complex process, requiring a pilot protein from the DHHC family, named GABPI, to ensure its correct positioning and function. semanticscholar.org This compartmentalization ensures that the addition of GalNAc occurs at the correct stage in the glycan assembly line, following the action of other glycosyltransferases.
Regulation of this compound Glycan Expression in Biological Systems
The expression of this compound-containing glycans is tightly controlled and varies depending on cell type, developmental stage, and physiological state. conicet.gov.arnih.gov Regulation occurs at multiple levels, including the transcriptional control of the genes encoding β4GalNAcTs and other glycosyltransferases, as well as the availability of metabolic precursors. conicet.gov.armdpi.com
For example, the expression of certain glycans is known to be altered in various diseases, including cancer, suggesting that the regulatory mechanisms are linked to pathological processes. uni-heidelberg.de In the context of the immune system, the glycan structures on immune cells can be modified in response to activation or microenvironmental changes, which in turn modulates immune responses. conicet.gov.ar The expression of glycosylation enzymes is highly regulated according to cell metabolism and activation, leading to different glycoforms of the same protein that can have distinct functions. conicet.gov.ar
Metabolic Precursors and Intermediates in this compound Biosynthesis
The synthesis of this compound-containing glycans is fundamentally dependent on the supply of precursor molecules. libretexts.org The primary building blocks are monosaccharides, which are activated into high-energy sugar-nucleotide donors for use by glycosyltransferases. The key donor for this compound formation is UDP-N-acetylgalactosamine (UDP-GalNAc).
The biosynthetic pathway for UDP-GalNAc originates from central carbon metabolism, specifically from glucose. libretexts.orgresearchgate.net The key metabolic steps are:
Glucose is converted through several steps of glycolysis to Fructose-6-phosphate .
Fructose-6-phosphate enters the hexosamine biosynthetic pathway to be converted into N-acetylglucosamine-6-phosphate .
This is then converted to N-acetylglucosamine-1-phosphate .
N-acetylglucosamine-1-phosphate reacts with Uridine triphosphate (UTP) to form UDP-N-acetylglucosamine (UDP-GlcNAc) .
Finally, the enzyme UDP-glucose-4-epimerase catalyzes the epimerization of UDP-GlcNAc to produce UDP-GalNAc .
Comparative Biosynthetic Pathways Across Different Organisms
While the fundamental enzymatic reaction for this compound synthesis is conserved, the presence and context of these pathways vary across the biological kingdoms. In mammals, this compound structures are found on a select group of N- and O-linked glycoproteins, such as certain hormones and brain glycoproteins. oup.comnih.govnih.gov For example, a comparative study of human and mouse brains identified numerous N-glycans containing sialylated this compound moieties, with their expression profiles changing during development. nih.gov
In contrast, in many invertebrates, the this compound (GalNAcβ1-4GlcNAc) unit is a more common structural element in complex N-linked glycans, often replacing the canonical N-acetyllactosamine (Galβ1-4GlcNAc or LacNAc) unit found in vertebrates. oup.com This structural variation is reflected in the substrate specificities of the respective glycosyltransferases. For instance, enzymes from invertebrates like the snail Lymnaea stagnalis and the parasite Schistosoma mansoni are adapted to synthesize these alternative glycan backbones. nih.govnih.govoup.com This suggests an evolutionary divergence in glycan biosynthesis pathways between vertebrates and invertebrates.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound (N,N'-diacetyllactosamine) |
| N-acetylgalactosamine (GalNAc) |
| N-acetylglucosamine (GlcNAc) |
| Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc) |
| Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) |
| Glucose |
| Fructose-6-phosphate |
| N-acetylglucosamine-6-phosphate |
| N-acetylglucosamine-1-phosphate |
| Uridine triphosphate (UTP) |
Molecular Recognition and Intermolecular Interactions Involving Lactosediamine
Lectin-Lactosediamine Binding Specificity and Thermodynamics
The interaction between lectins and carbohydrates is a cornerstone of many biological events, including cell-cell recognition and immune responses. mdpi.com The specificity of these interactions is determined by the detailed molecular architecture of both the lectin's binding site and the carbohydrate ligand.
The binding of lactosediamine to lectins is primarily dictated by the presentation of its galactose moiety, a feature it shares with lactose (B1674315). The structural basis for how lectins recognize galactose and related sugars is well-established through X-ray crystallography and involves a combination of hydrogen bonds and van der Waals forces. nih.gov Lectin carbohydrate-recognition domains (CRDs) form shallow indentations on the protein surface where interactions occur. nih.gov
Key interactions for galactose-binding lectins typically involve:
Hydrogen Bonding: The hydroxyl groups of the galactose ring form a network of hydrogen bonds with specific amino acid residues in the lectin's binding pocket. Conserved residues such as asparagine, glutamic acid, and aspartic acid are often crucial for this recognition. researchgate.net
CH-π Interactions: The less polar faces of the carbohydrate ring can pack against the aromatic side chains of amino acids like tryptophan, tyrosine, or phenylalanine, contributing to binding affinity and specificity. nih.govmuni.cz
The replacement of lactose's hydroxyl groups with amino groups to form this compound introduces new potential for interaction. These amino groups can act as hydrogen bond donors and, if protonated, can form salt bridges with acidic residues (e.g., aspartate or glutamate) in the binding site. This modification can significantly alter the binding thermodynamics and specificity compared to the parent lactose molecule. For instance, in gastric glycoforms, N,N′-diacetyl-lactosediamine is a known terminal sugar modification. mdpi.com
The strength of a this compound-lectin interaction is quantitatively described by its dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity. rsc.org Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are standard for determining Kd values and other thermodynamic parameters (enthalpy and entropy) of protein-ligand interactions. nih.govnih.gov
While comprehensive Kd data for this compound with a wide array of lectins is not broadly compiled, data from related systems provide valuable context. For example, galectins, a family of lectins that bind β-galactosides like lactose, are known to recognize structures containing the N-acetyllactosamine (LacNAc) disaccharide (Gal-β(1-4)-GlcNAc). conicet.gov.ar The affinity of these interactions can be fine-tuned by modifications to the core disaccharide. The introduction of amino groups, as in this compound, would be expected to modulate these affinities, though the precise effect (increase or decrease in strength) depends on the specific architecture of the lectin's binding site.
| Lectin Family | Typical Ligand | Key Interacting Residues (Examples) | Binding Measurement Techniques |
|---|---|---|---|
| Galectins | β-galactosides (e.g., Lactose, LacNAc) | His, Asn, Arg, Trp, Glu | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| C-type Lectins | Mannose, Fucose, Galactose/GalNAc | Glu, Pro, Asn (EPN motif for mannose) / Gln, Pro, Asp (QPD motif for galactose) | Glycan Array, ELISA, SPR |
| Legume Lectins | Mannose/Glucose, Galactose/GalNAc | Asp, Asn, Gly, Leu, Phe | Hemagglutination Inhibition, ITC, SPR |
This table provides a generalized overview of lectin families that could potentially interact with this compound, based on their known specificity for its constituent monosaccharides.
Role of this compound in Protein-Carbohydrate Interaction Networks
This compound, as a divalent ligand, has the potential to participate in and influence complex protein-carbohydrate interaction networks. Many lectins are themselves oligomeric, presenting multiple binding sites. nih.gov This multivalency allows them to cross-link glycoproteins on cell surfaces, forming lattices that are critical for modulating cell adhesion, signaling, and immune responses. nih.gov
The ability of a divalent sugar like this compound to bridge two lectin molecules or two binding sites within a single lectin oligomer makes it a useful tool for studying these networks. Such interactions can lead to the formation of higher-order protein-carbohydrate complexes. The thermodynamics of these multivalent interactions are often driven by favorable entropy, associated with a "bind and jump" mechanism where the lectin can move between carbohydrate epitopes within a complex. nih.gov
This compound as a Ligand in Host-Pathogen Molecular Mechanisms
The initial step in many infectious diseases is the attachment of a pathogen to the host cell surface, a process frequently mediated by the interaction of pathogen adhesins with host cell glycans. creative-proteomics.comjmolpat.com Glycans serve as key mediators, facilitating specific recognition and binding between pathogens and host cells. creative-proteomics.com
Many bacteria express surface lectins, or adhesins, that recognize specific carbohydrate structures on host cells. jmolpat.com Pathogenic strains of Escherichia coli that cause urinary tract infections, for example, produce Pap-pili, which are appendages that mediate binding to digalactoside-containing glycolipids on epithelial cells. nih.gov The adhesin protein, PapG, located at the tip of the pilus, is responsible for this specific binding. nih.gov
Given that the terminal moiety of this compound is galactose, it can be considered a structural mimic of the glycan receptors for such bacteria. Synthetic carbohydrate ligands are often used in adhesion-inhibition assays to compete with host cell receptors and prevent bacterial attachment. wiley.com Therefore, this compound and its derivatives could potentially serve as inhibitors of bacterial adhesion for pathogens that target galactose-containing glycans.
Viruses also frequently exploit host cell glycans as receptors for attachment and entry. nih.govnih.gov While some well-known viruses like influenza primarily target sialic acid-terminated glycans, many others recognize terminal galactose or N-acetylgalactosamine (GalNAc). conicet.gov.arplos.org For instance, some rotaviruses and adenoviruses are known to bind to galactose-containing structures. More than half of all mammalian virus families recognize glycans as receptors. nih.gov
Pathogens can evolve to structurally mimic native host ligands to engage with their receptors. nih.gov Conversely, soluble glycan mimics can act as decoys to block viral binding sites. The presentation of a terminal galactose makes this compound a potential ligand for viruses that use galactose-terminated glycans for host recognition. The development of multivalent glycoconjugates, which present multiple carbohydrate ligands, is a key strategy for creating potent antiviral agents that can effectively block virus-host interactions. chemrxiv.org
Modulation of Cellular Signaling Pathways Through this compound Glycoconjugates
Glycoconjugates, which are molecules containing carbohydrate chains (glycans) linked to proteins or lipids, are integral components of cell surfaces and are involved in a myriad of cellular processes, including signal transduction. nih.govlongdom.org this compound, as a constituent of these glycans, can significantly influence cellular signaling pathways.
The binding of extracellular ligands, such as hormones or growth factors, to their specific receptors on the cell surface initiates intracellular signaling cascades. nih.gov Glycosylation of these receptors can affect their conformation and, consequently, their ligand-binding affinity. nih.gov this compound-containing glycans can modulate signaling in several ways:
Receptor Clustering and Activation: The interaction of this compound-containing glycoconjugates with lectins can induce the clustering of receptors, a critical step in the activation of downstream signaling. nih.gov This is particularly relevant for immune cells, where lectin-glycan interactions regulate processes like leukocyte trafficking and pathogen recognition. nih.gov
Direct and Indirect Ligand-Receptor Interactions: Glycoconjugates can act as co-receptors, directly bridging a ligand and its receptor to facilitate signaling. researchgate.net Alternatively, they can indirectly modulate signaling by capturing ligands and presenting them to their primary receptors. researchgate.net
Immune Response Modulation: In the immune system, the interaction between this compound-containing glycans on immune cells and lectins like galectins and C-type lectins is crucial for B- and T-cell differentiation, cell survival, and apoptosis. nih.govconicet.gov.ar For instance, certain pathogens express glycans that mimic host structures to evade the immune system, a process that can involve this compound-like motifs. conicet.gov.ar The recognition of specific glycan signatures by pattern recognition receptors on immune cells, such as dendritic cells and macrophages, can trigger distinct signaling pathways, leading to either pro-inflammatory or anti-inflammatory responses. conicet.gov.ar
Research has shown that specific this compound structures are recognized by certain lectins, leading to defined cellular outcomes. For example, the LacdiNAc (N,N′-diacetyllactosamine) motif, a related structure, is recognized by the adhesin LabA of Helicobacter pylori, mediating the bacterium's interaction with host gastric mucins. nih.gov Furthermore, monofucosylated N,N′-diacetyl-lactosediamine has been identified on gastric peptides, where it is involved in protein-carbohydrate interactions. nih.govmdpi.com
The modulation of key signaling pathways by this compound glycoconjugates is a critical area of research. These pathways include:
Mitogen-Activated Protein Kinase (MAPK) pathway: Often involved in cell proliferation, differentiation, and survival. longdom.org
Phosphoinositide 3-Kinase (PI3K)/Akt pathway: Plays a central role in cell growth, metabolism, and survival. longdom.org
G Protein-Coupled Receptor (GPCR) signaling: A vast and versatile signaling system involved in numerous physiological processes. longdom.org
The specific outcomes of this compound-mediated signaling depend on the cellular context, the nature of the glycoconjugate, and the specific lectin involved.
Computational and Theoretical Modeling of this compound Interactions
Computational modeling has become an indispensable tool for investigating the intricate interactions between molecules like this compound and their protein receptors. frontiersin.orgmdpi.com These methods provide insights into the structural and energetic basis of molecular recognition, complementing experimental approaches. nih.govnih.gov
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mpg.deresearchgate.net By simulating the dynamic behavior of a this compound-receptor complex, MD can reveal:
Conformational Changes: How the receptor and this compound adapt their shapes upon binding. nih.gov
Binding Stability: The stability of the complex over time, providing insights into the strength of the interaction. mpg.de
Solvent Effects: The role of water and other solvent molecules in mediating the interaction. mpg.de
Key Amino Acid Residues: Identification of the specific amino acids in the receptor's binding site that are crucial for the interaction with this compound. mdpi.com
MD simulations start with the three-dimensional structure of the complex, often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, and apply the principles of classical mechanics to calculate the trajectory of each atom. researchgate.netmdpi.com These simulations can highlight the flexibility of both the ligand and the receptor, which is often crucial for their interaction. researchgate.netplos.org
Table 1: Representative Findings from Molecular Dynamics Simulations of Glycan-Receptor Complexes
| Receptor | Glycan Ligand | Key Findings from MD Simulations |
| Sirtuin 2 (SIRT2) | Sirtinol | Identification of alternative binding pocket conformations. mdpi.com |
| D3 Dopamine Receptor (D3R) | Eticlopride | Refinement of ligand binding mode predictions. plos.org |
| M2 Muscarinic Acetylcholine Receptor | N-Methyl Scopolamine | Elucidation of allosteric modulation mechanisms. nih.gov |
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govrsc.org This technique is widely used in drug discovery and for understanding molecular recognition. nih.govnih.gov
In the context of this compound, docking studies can:
Predict Binding Poses: Determine the most likely three-dimensional arrangement of the this compound molecule within the receptor's binding site. rsc.org
Estimate Binding Affinity: Provide a score that estimates the strength of the interaction, helping to rank different ligands or binding modes. nih.govbiomedpharmajournal.org
Identify Key Interactions: Highlight the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. rsc.orgmdpi.com
Docking algorithms explore a vast number of possible binding conformations and use a scoring function to evaluate the fitness of each pose. nih.gov The results of docking studies can guide further experimental work, such as site-directed mutagenesis to verify the importance of predicted interacting residues. rsc.org
The accuracy of ligand-binding predictions can be enhanced by combining docking with other computational methods, such as quantum mechanical calculations, or by incorporating experimental data. rsc.orgplos.org Machine learning approaches are also emerging as powerful tools to improve the generalizability of binding predictions for novel protein-ligand interactions. nih.gov
Table 2: Examples of Docking Study Applications in Ligand-Receptor Interactions
| Receptor | Ligand Type | Purpose of Docking Study |
| Mycobacterial FabH | 2-aminothiazole derivatives | To investigate the potential mechanism of action of antimycobacterial compounds. rsc.org |
| Acetylcholinesterase (AChE) | Phthalimide derivatives | To explore the binding mode of potential Alzheimer's disease therapeutics. nih.gov |
| Cytochrome P450 enzymes | Sauchinone | To understand the molecular basis of herb-drug interactions. mdpi.com |
| SARS-CoV-2 Proteins | Flavonoids and Indole Chalcones | To identify potential inhibitors of viral proteins. nih.gov |
Advanced Analytical and Structural Elucidation Methods for Lactosediamine Glycans
Mass Spectrometry Approaches for Lactosediamine Glycan Analysis
Mass spectrometry (MS) is a cornerstone technology in glycomics due to its high sensitivity, speed, and ability to analyze complex mixtures. nih.govjst.go.jp For this compound glycans, MS provides critical information on molecular weight, composition, and sequence.
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and thermally fragile biomolecules like glycans. jst.go.jpnmconline.org In this method, the analyte is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser is directed at the sample, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, primarily as singly charged ions. nmconline.org
The choice of matrix is critical for successful MALDI analysis. For glycan analysis, 2,5-dihydroxybenzoic acid (2,5-DHB) is a commonly used matrix. mdpi.com The presence of the amine groups in this compound can enhance ionization efficiency, particularly in the positive-ion mode. nih.gov However, derivatization techniques, such as permethylation, are often employed to improve sensitivity and provide more detailed structural information during fragmentation. mdpi.com
Key Research Findings from MALDI-TOF MS Analysis of Aminated Glycans:
Enhanced Sensitivity: Derivatization of small molecules with primary or secondary amine groups with a positively charged tag has been shown to significantly improve the sensitivity of MALDI-MS analysis, with detection limits in the low femtomole range. nih.gov
Molecular Weight Determination: MALDI-TOF MS is a powerful tool for determining the molecular weights of polysaccharides and their derivatives. mdpi.com This allows for the rapid profiling of a mixture of this compound glycans, providing a snapshot of the glycan population.
Structural Information from Fragmentation: While MALDI is a soft ionization technique, some in-source decay or post-source decay (PSD) fragmentation can occur, providing limited structural information. For more detailed fragmentation, tandem mass spectrometry (MALDI-TOF/TOF) is employed.
| Matrix | Abbreviation | Typical Laser Wavelength | Primary Application |
|---|---|---|---|
| 2,5-Dihydroxybenzoic acid | 2,5-DHB | 337 nm (Nitrogen laser) | General glycan and glycoprotein (B1211001) analysis. mdpi.com |
| Sinapinic acid | SA | 337 nm (Nitrogen laser) | Higher mass glycoproteins. nih.gov |
| α-Cyano-4-hydroxycinnamic acid | CHCA | 337 nm (Nitrogen laser) | Peptides and smaller glycopeptides. |
Electrospray ionization (ESI) is another soft ionization technique that is highly compatible with liquid chromatography. wikipedia.org In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.gov A key feature of ESI is its ability to produce multiply charged ions, which extends the mass range of the mass spectrometer, making it suitable for analyzing large glycoproteins. wikipedia.org
For this compound-containing molecules, ESI-MS can provide:
Accurate Mass Measurements: High-resolution ESI mass spectrometers can determine the mass of a glycan with high accuracy, allowing for the confident assignment of its elemental composition.
Analysis of Non-covalent Complexes: ESI is a gentle ionization method that can preserve non-covalent interactions, enabling the study of this compound glycans bound to proteins or other molecules. libretexts.org
Structural Information from Tandem MS: When coupled with tandem mass spectrometry (ESI-MS/MS), detailed structural information can be obtained through collision-induced dissociation (CID) or other fragmentation methods. The fragmentation patterns of aminated glycans can reveal the sequence of monosaccharides and the positions of the amino groups.
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful approach for the comprehensive analysis of complex glycan mixtures and for determining the specific sites of glycosylation on a protein. nih.govspectroscopyonline.com
For this compound glycan analysis, a typical workflow involves:
Proteolytic Digestion: The glycoprotein of interest is digested with a protease (e.g., trypsin) to generate smaller glycopeptides. nih.gov
Chromatographic Separation: The resulting mixture of peptides and glycopeptides is separated by liquid chromatography. Hydrophilic interaction liquid chromatography (HILIC) is a common method for separating glycans and glycopeptides. spectroscopyonline.comthermofisher.com
Mass Spectrometric Analysis: The eluting glycopeptides are introduced into the mass spectrometer. The instrument alternates between full scan MS mode to detect the glycopeptides and MS/MS mode to fragment them. mdpi.com
The MS/MS spectra of glycopeptides contain fragment ions from both the peptide backbone and the glycan chain. This allows for the simultaneous determination of the peptide sequence (and thus the glycosylation site) and the composition and sequence of the attached this compound glycan. nih.gov Recent advancements in LC-MS/MS have enabled the profiling of isomeric N-glycans, which is crucial for understanding the complex glycome of biological samples. nih.govnih.gov
| Technique | Primary Ion Species | Compatibility with LC | Key Advantages for this compound Analysis |
|---|---|---|---|
| MALDI | Singly charged [M+H]⁺ or [M+Na]⁺ | Offline | High throughput, tolerant to some impurities, good for complex mixtures. nmconline.org |
| ESI | Multiply charged [M+nH]ⁿ⁺ | Online | Soft ionization, suitable for large molecules, easily coupled to LC for separation. wikipedia.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural determination of carbohydrates in solution. iosrjournals.org It provides detailed information about the monosaccharide composition, anomeric configurations (α or β), glycosidic linkage positions, and the three-dimensional conformation of the molecule. researchgate.netias.ac.in
While one-dimensional (1D) ¹H NMR spectra can provide initial information, the significant overlap of signals in complex glycans necessitates the use of two-dimensional (2D) NMR experiments. youtube.com For a this compound-containing glycan, a combination of the following 2D NMR experiments would be employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same sugar residue, allowing for the tracing of the spin system from one proton to its neighbors. youtube.com
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide residue, which is particularly useful for identifying all the protons belonging to a single sugar unit. iosrjournals.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing the ¹³C chemical shifts for each protonated carbon. youtube.comsinica.edu.tw The chemical shifts of anomeric carbons and carbons involved in glycosidic linkages are particularly informative.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for determining the glycosidic linkage positions by observing a correlation between the anomeric proton of one residue and the carbon on the adjacent residue to which it is linked.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing information about the 3D conformation and the relative orientation of adjacent monosaccharide units.
By systematically analyzing these 2D NMR spectra, a complete assignment of all the proton and carbon signals of the this compound glycan can be achieved, leading to its full structural elucidation. iosrjournals.org
Solid-state NMR (ssNMR) spectroscopy is an emerging and powerful technique for studying the structure and dynamics of complex carbohydrates in their native, insoluble state, such as in cell walls or other biological matrices. ccmrd.orgnsf.govglycodata.org This is particularly relevant for understanding the function of glycans in their biological context.
Recent advances in ssNMR, including proton-detected experiments, have significantly improved the resolution and sensitivity of this technique for carbohydrate analysis. biorxiv.org These methods can reveal details about the polymorphic structure and dynamic heterogeneity of polysaccharides. nsf.govbiorxiv.org While specific applications to this compound may not be widely documented, the principles of ssNMR are applicable to the study of any aminated glycan in a solid or semi-solid state. The Complex Carbohydrate Magnetic Resonance Database (CCMRD) is a valuable resource that archives ssNMR data for complex carbohydrates, facilitating spectral analysis and structure determination. ccmrd.orgnih.gov
Chromatographic and Electrophoretic Techniques for this compound Glycan Separation
The initial and most critical step in glycan analysis is the separation of complex mixtures into individual components. nih.gov High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques widely employed for this purpose. creative-biolabs.comspringernature.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and analysis of glycans, including those derived from glycoproteins. creative-biolabs.com It separates compounds based on their physical and chemical properties as they pass through a column packed with a stationary phase. creative-biolabs.com For glycan analysis, several HPLC modes are particularly relevant.
Normal-Phase HPLC separates glycans based on their hydrophilicity. The process involves applying the sample in an organic solvent to a column with a polar stationary phase and eluting with an increasing concentration of an aqueous buffer. sigmaaldrich.com This method offers high resolution and reproducibility for separating fluorescently-labeled oligosaccharides. sigmaaldrich.com
Weak Anion-Exchange (WAX) HPLC separates glycans based on the number of charged groups they possess, such as sialic acid. sigmaaldrich.com The elution order is determined by the number of these charged moieties, and to a lesser extent, the size of the glycan. sigmaaldrich.com
Reversed-Phase HPLC (RP-HPLC) , often utilizing a C18 column, separates glycans based on their hydrophobicity. creative-biolabs.comsigmaaldrich.com This technique is complementary to normal-phase chromatography and is a common method for the analysis and purification of glycoproteins and their constituent glycans. creative-biolabs.com
A significant advancement in HPLC for glycan analysis is the use of fluorescent labeling. By attaching a fluorescent tag to the reducing end of the glycans, their detection sensitivity is greatly enhanced, allowing for the analysis of minute quantities. ludger.com
Table 1: Comparison of HPLC Methods for Glycan Analysis
| HPLC Method | Principle of Separation | Primary Application for Glycans |
| Normal-Phase (NP-HPLC) | Hydrophilicity | High-resolution separation of neutral and charged glycans. sigmaaldrich.com |
| Weak Anion-Exchange (WAX-HPLC) | Charge (number of acidic groups) | Separation of glycans based on sialylation or other charged modifications. sigmaaldrich.com |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | Analysis and purification of glycoproteins and glycans. creative-biolabs.com |
This table summarizes the key principles and applications of different HPLC methods used in glycan analysis.
Capillary Electrophoresis (CE) has become a powerful high-resolution technique for glycan analysis, separating molecules based on their charge-to-size ratio. nih.gov This method is particularly adept at separating complex glycan mixtures, including isomers that may only differ by the linkage of a single monosaccharide. nih.gov
In a typical CE setup for glycan analysis, fluorescently labeled glycans are separated in a coated capillary under reverse polarity. nih.gov The high resolving power of CE allows for the separation of glycans with the same monosaccharide composition but different positional isomers. nih.gov
Several modes of CE are utilized in glycoprotein analysis:
Capillary Zone Electrophoresis (CZE) is used to analyze individual glycan moieties after their removal from the glycoprotein. springernature.com
Imaged Capillary Isoelectric Focusing (iCIEF) helps in studying the charge heterogeneities of glycoproteins, which are often due to variations in sialic acid content. springernature.com
Laser-induced fluorescence detection in CE (LIF-CE) provides high sensitivity, enabling the quantitative profiling of glycans in the picomole range. hitachi-hightech.comhitachi-hightech.com This high sensitivity allows for the observation of even minor glycan species present at levels as low as 0.1%. hitachi-hightech.com Furthermore, coupling CE with mass spectrometry (CE-MS) offers a powerful tool for the simultaneous profiling of both neutral and sialylated glycans without the need for derivatization, providing comprehensive glycosylation profiles. ubc.ca
Table 2: Key Features of Capillary Electrophoresis in Glycan Analysis
| Feature | Description |
| Separation Principle | Charge-to-size ratio. nih.gov |
| Resolution | High, capable of separating isomers. nih.gov |
| Sensitivity | High, especially with Laser-Induced Fluorescence (LIF) detection. hitachi-hightech.comhitachi-hightech.com |
| Coupling | Can be coupled with Mass Spectrometry (MS) for detailed structural information. ubc.ca |
| Applications | Profiling of N-glycans, analysis of charge heterogeneity, biomarker discovery. springernature.comnih.gov |
This table highlights the principal features and advantages of using Capillary Electrophoresis for the analysis of glycans.
Glycan Array Technology for High-Throughput Binding Specificity Profiling
Glycan arrays are a high-throughput technology used to investigate the interactions between carbohydrates and glycan-binding proteins (GBPs), such as lectins and antibodies. nih.govwikipedia.org These arrays consist of a collection of different oligosaccharides immobilized on a solid support, allowing for the simultaneous screening of numerous interactions. wikipedia.org
The primary application of glycan arrays is to determine the binding specificity of GBPs. nih.gov By incubating a fluorescently labeled protein on the array, the glycans to which it binds can be identified and quantified. wikipedia.org This technology has been instrumental in characterizing the binding profiles of hundreds of lectins, antibodies, and even whole viruses. nih.gov
Recent advancements have focused on expanding the diversity of glycans on these arrays to better represent the complexity found in nature. nih.gov This includes the development of cell-based glycan arrays, where glycans are displayed on the surface of cells, more closely mimicking their natural presentation. springernature.com While powerful, a key challenge remains in ensuring that the arrays contain a broad enough range of carbohydrate structures to capture the full diversity of biological interactions. nih.gov
Methodological Advancements in Comprehensive Glycome Mapping Incorporating this compound
Comprehensive glycome mapping aims to identify and quantify the entire complement of glycans in a biological system. glycoforum.gr.jp This is a complex undertaking due to the immense diversity and heterogeneity of glycan structures. glycoforum.gr.jp Methodological advancements, particularly in mass spectrometry-based approaches, are driving progress in this field.
Liquid chromatography-mass spectrometry (LC-MS) is a central tool for large-scale glycome analysis. glycoforum.gr.jp In a typical workflow, glycopeptides are first enriched from a protein digest, often using hydrophilic interaction chromatography (HILIC). glycoforum.gr.jp Subsequent analysis by tandem mass spectrometry (MS/MS) provides information on the peptide sequence, the site of glycosylation, and the composition of the attached glycan. glycoforum.gr.jp
Recent studies have begun to map the glycome of complex tissues like the mammalian brain, revealing spatial and temporal diversity in glycan expression. pnas.org These studies have identified novel brain-specific glycans and have highlighted the dynamic regulation of glycosylation during development. pnas.org For instance, research has identified structures containing a fucose and N-acetylgalactosamine on the same arm, a feature sometimes associated with the LDNF epitope. nih.gov
Despite these advances, comprehensive, isomer-specific structural analysis remains a challenge. nih.gov Distinguishing between monosaccharide isomers with identical masses (e.g., mannose, galactose, and glucose) using MS alone is difficult. glycoforum.gr.jp Therefore, a multi-faceted approach combining MS with other techniques like exoglycosidase digestion and comparison with synthesized standards is often necessary for unambiguous structural elucidation. glycoforum.gr.jpnih.gov The development of repositories for glycomics data, such as LM-GlycoRepo, is also crucial for standardizing and sharing the vast amounts of information being generated. nih.gov
Lactosediamine in Diverse Glycobiological Systems Research
Occurrence and Functional Investigation of Lactosediamine in Mammalian Glycomes
The LacdiNAc motif, while considered rare in mammalian glycoproteins, is expressed in a tissue-specific and developmentally regulated manner, where it plays critical functional roles. Its presence is not widespread but is concentrated on specific proteins and in certain biological fluids, indicating highly controlled biosynthetic pathways.
One of the most well-documented occurrences of LacdiNAc in mammals is on the N-glycans of pituitary glycohormones, such as luteinizing hormone (LH) and thyroid-stimulating hormone (TSH). The terminal LacdiNAc structures on these hormones, which can be further modified by sulfation, are recognized by receptors in the liver. This recognition is a key factor in regulating the circulatory half-life of these hormones, ensuring their proper physiological activity and clearance from the bloodstream. nih.gov
Recent glycomic studies have also identified the LacdiNAc motif as a component of free milk oligosaccharides (MOs) in a variety of mammalian species, including beluga whales, black rhinoceros, bottlenose dolphins, and impala. nih.govbiorxiv.orgresearchgate.net The widespread presence of this motif in milk suggests a conserved function, potentially acting as an antimicrobial agent or playing a role in the development of the neonatal immune system and gut microbiome. nih.govbiorxiv.org
Furthermore, investigations into the mammalian brain have revealed sialylated forms of LacdiNAc. nih.gov These structures are involved in processes such as cell differentiation and the turnover of glycoproteins, highlighting the diverse functional capacities of this disaccharide in complex mammalian systems. medicineinnovates.com
Table 1: Documented Occurrence of this compound in Mammalian Systems
| Biological Context | Specific Location/Molecule | Associated Modifications | Investigated Function |
|---|---|---|---|
| Endocrine System | Pituitary Glycohormones (e.g., LH, TSH) | Sulfation | Regulation of hormone circulatory half-life nih.gov |
| Lactation | Free Milk Oligosaccharides | Sialylation | Potential antimicrobial and immunomodulatory roles nih.govbiorxiv.orgresearchgate.net |
| Nervous System | Brain Glycoproteins | Sialylation | Cell differentiation, glycoprotein (B1211001) turnover nih.govmedicineinnovates.com |
| Cancer Biology | Various Tumor Glycoproteins | Sialylation, Fucosylation | Marker for tumor progression/suppression nih.govresearchgate.net |
This compound Structures in Invertebrate Glycans and Their Biological Significance
In contrast to its limited distribution in mammals, the LacdiNAc motif is a widespread and abundant component of N- and O-glycans in invertebrates, particularly in parasitic helminths. In these organisms, LacdiNAc-containing glycans are key players in host-parasite interactions.
Extensive research on helminths like Schistosoma mansoni and the porcine whipworm Trichuris suis has shown that their glycoproteins and secreted products are rich in LacdiNAc structures. mbimph.comproteomexchange.org These motifs are often found in complex, branched N-glycans and can be further decorated with other sugars, such as fucose, to create even more complex epitopes. proteomexchange.org
The biological significance of these structures is primarily linked to their role in modulating the host's immune system. Helminth-derived LacdiNAc glycans are recognized as foreign "parasite patterns" by the host immune system. mbimph.comcapes.gov.br This recognition can trigger or suppress immune responses, allowing the parasite to establish a chronic infection. For example, these glycans can interact with host lectins (carbohydrate-binding proteins), which is a critical step in the immunological dialogue between the parasite and its host. mbimph.comproteomexchange.org The unique and abundant expression of LacdiNAc in these organisms makes it a significant factor in both pathogenesis and the host's ability to recognize and respond to the infection.
Developmental Glycobiology and Temporal/Spatial Expression of this compound Glycans
The expression of glycans is often tightly regulated during development, with specific structures appearing at defined times and in specific locations. Research indicates that this compound is subject to such precise temporal and spatial control, particularly within the mammalian brain.
A study on the glycome of the human prefrontal cortex across different age groups found that fucosylated glycans containing sialylated LacdiNAc were specifically detected in the younger age cluster. This finding strongly suggests that LacdiNAc-containing glycans play a role during the prolonged maturation process of the human brain. The same research also highlighted the spatial specificity of these glycans, noting that structures like sialylated LacdiNAc were among the glycans that showed distinct region-specific expression patterns within the brain.
This temporal and spatial diversity in expression points to important roles for LacdiNAc glycans in neural development, potentially influencing processes like cell migration, synapse formation, and cell-cell recognition during the establishment of complex neural circuits.
This compound in the Context of Innate and Adaptive Immune Responses (Mechanistic Studies)
Mechanistic studies have established that the this compound motif is a key player in immune recognition, acting as a molecular pattern that can be sensed by both the innate and adaptive immune systems.
The innate immune system, which provides the first line of defense against pathogens, utilizes pattern recognition receptors (PRRs) to identify conserved molecular structures on microbes. cusabio.com The LacdiNAc disaccharide, being abundant on parasites but rare in the host, functions as such a pattern. capes.gov.br Research has shown that galectin-3, a β-galactoside-binding lectin found on innate immune cells like macrophages, is a major LacdiNAc-binding protein. capes.gov.brencyclopedia.pub The binding of galectin-3 to LacdiNAc glycans on the surface of a pathogen can mediate immune recognition and trigger effector functions like phagocytosis. capes.gov.br Another C-type lectin, the Macrophage Galactose-type Lectin (MGL), which is expressed on dendritic cells and macrophages, also specifically binds to terminal GalNAc residues like those in the LacdiNAc motif, playing a role in modulating the immune response to pathogens and cancer cells. researchgate.netnih.gov
In the context of parasitic infections, both the innate and adaptive immune systems recognize LacdiNAc. A study using a glycan microarray with structures from Trichuris suis found that glycans containing LacdiNAc motifs were associated with the highest binding by C-type lectins and C-reactive protein (innate immunity) as well as by antibodies from the sera of infected pigs (adaptive immunity). proteomexchange.org This dual recognition underscores the immunogenicity of the LacdiNAc structure and its importance as a target for host immune responses against invading pathogens. mbimph.com
Table 2: Immune Lectins and Their Interaction with this compound
| Immune Lectin | Lectin Family | Expressed on | Binding Specificity | Mechanistic Outcome |
|---|---|---|---|---|
| Galectin-3 | Galectin | Macrophages, Dendritic Cells | Binds β-galactosides, with affinity for LacdiNAc capes.gov.brencyclopedia.pub | Mediates recognition and phagocytosis of pathogens capes.gov.br |
| MGL | C-type Lectin | Macrophages, Dendritic Cells | Binds terminal GalNAc residues (e.g., LacdiNAc) researchgate.net | Modulation of immune response to infection and cancer researchgate.netnih.gov |
Emerging Research Directions and Future Perspectives in Lactosediamine Glycoscience
Novel Synthetic Approaches for Designed Lactosediamine-Based Glycomimetics
The synthesis of complex carbohydrates and their mimics (glycomimetics) is fundamental to advancing glycobiology research. While classical methods have been used, the synthesis of this compound-containing structures can be lengthy and complex. uc.edu This has spurred the development of more efficient and innovative synthetic routes.
One promising approach is the use of "click chemistry," specifically thiol-ene reactions, to conjugate lactose (B1674315) derivatives to polymers, creating novel biomaterials. uc.edu This method offers a more efficient alternative to traditional multi-step polyurethane synthesis. uc.edu Another key area of development is the strategic use of protecting groups and stereoselective glycosylation procedures to construct complex oligosaccharides containing the LacdiNAc motif. For instance, the N-phthalyl group has been employed on sialic acid donors to achieve highly α-selective sialylation, a reaction that can be scaled up using microfluidic systems. researchgate.net Such methodologies are crucial for producing the quantities of well-defined structures needed for biological and pharmacological studies. researchgate.netresearchgate.net
The design of glycomimetics aims to create analogues with improved properties, such as enhanced metabolic stability, bioavailability, and target affinity, which are often drawbacks for natural carbohydrates. nih.govunimi.it The synthesis of these mimics, such as those replacing the endocyclic oxygen with nitrogen (iminosugars) or altering the glycosidic linkage, is a major focus. unimi.itnih.gov These synthetic endeavors are critical for developing probes to study this compound's functions and for creating potential therapeutic agents. nih.gov
Table 1: Synthetic Strategies for this compound-Based Molecules
| Synthetic Approach | Description | Key Advantage | Reference |
|---|---|---|---|
| Thiol-Ene Click Chemistry | Efficiently couples a lactose thiol to polymers containing allyl groups. | Avoids lengthy and complicated procedures of traditional polymerization. | uc.edu |
| Sequential Glycosylation | Stepwise, regio- and stereoselective construction of oligosaccharides using activated donors and acceptors. | Precise control over the final complex structure. | researchgate.net |
| N-Phthalyl Directed Sialylation | Use of an N-phthalyl group on a sialic acid donor to ensure high α-selectivity in glycosylation reactions. | High reactivity and stereoselectivity for creating sialylated structures. | researchgate.net |
| Chemo-enzymatic Synthesis | Combination of chemical synthesis and enzymatic reactions to build complex glycans. | Leverages the high specificity of enzymes for particular linkages. | researchgate.net |
Systems Glycobiology: Integrated Omics Approaches for this compound Research
Systems glycobiology seeks to provide a holistic understanding of the glycome by integrating multiple layers of biological data ("omics"). nih.govfrontiersin.org This approach is vital for contextualizing the role of specific structures like this compound within complex biological networks. By combining genomics, transcriptomics, proteomics, and glycomics, researchers can connect the expression of glycosyltransferases and other glycan-related genes with the resulting glycan structures observed on cells and tissues. tau.ac.ilacs.org
Several international informatics portals, such as GlyGen, GlyCosmos, and Glyco@Expasy, are being developed to integrate and harmonize these diverse datasets. tau.ac.ilacs.orgacs.org For this compound research, these platforms can be used to:
Identify the specific glycosyltransferases responsible for synthesizing the GalNAc-β1,4-GlcNAc (LacdiNAc) structure.
Correlate the expression of these enzymes with the presence of LacdiNAc-containing glycoproteins in different tissues or disease states. acs.org
Integrate glycomics data with proteomics to identify which specific proteins are modified with LacdiNAc glycans. nih.gov
An integrated-omics workflow, often combining proteomics, glycomics, and glycopeptidomics, is essential for confident, site-specific assignment of glycoforms. nih.gov This allows researchers to move beyond simple detection and understand the microheterogeneity of glycosylation, revealing how the presence of LacdiNAc at a specific site on a protein might be regulated and what its functional consequences are. nih.gov Computational modeling can further help predict how these structures influence protein function and interaction with other molecules. nih.gov
Exploration of Undiscovered Biological Roles and Molecular Partners for this compound
The LacdiNAc motif is increasingly being identified as a key component of glycans involved in a variety of biological processes. While some roles are emerging, many remain to be discovered.
Known and Potential Biological Roles:
Neuroscience: Sialylated LacdiNAc structures are present in the mammalian brain, with region-specific expression patterns that change during development, suggesting important roles in neural function and organization. nih.govpnas.org
Endocrinology: The presence of LacdiNAc on pituitary glycohormones is linked to their circulatory half-life. nih.gov
Cancer Biology: Glycans containing LacdiNAc epitopes have been associated with malignancy in several types of tumors. nih.gov
Stem Cell Biology: This motif has been implicated in the self-renewal of mouse embryonic stem cells. nih.gov
Innate Immunity: Fucosylated LacdiNAc sequences on pathogens can be recognized by host lectins like DC-SIGN, modulating immune responses. conicet.gov.ar Galectin-3 has also been identified as a pathogen recognition receptor for LacdiNAc-containing glycans on parasites. conicet.gov.ar
Molecular Partners: The biological functions of glycans are mediated by their interactions with glycan-binding proteins (lectins). Identifying the specific lectins and other proteins that bind to this compound is crucial for understanding its function.
TFF2 and MUC6: In the stomach, a specific glycoform of Trefoil Factor 2 (TFF2) carries N-glycans with terminal monofucosylated N,N'-diacetyl-lactosediamine antennae. nih.gov TFF2 is a lectin that associates strongly with gastric mucins like MUC6, which can carry the corresponding glycan structures, suggesting a role in mucosal protection. nih.gov
Galectins: Galectin-3 can bind to LacdiNAc-containing glycans, playing a role in pathogen recognition. conicet.gov.ar Further exploration of the entire galectin family and other C-type lectins as potential binding partners for this compound is a promising area of research.
Undiscovered Partners: High-throughput screening methods and advanced techniques for studying molecular interactions, such as fluorescence resonance energy transfer (FRET) and molecular dynamics simulations, will be essential for identifying novel protein partners for this compound in various biological contexts. nih.govchemrxiv.org
Advancements in High-Throughput Analytical Methodologies for Complex this compound Structures
The structural complexity and heterogeneity of glycans present a significant analytical challenge. pnas.org Advancements in mass spectrometry (MS) and liquid chromatography (LC) are enabling more detailed and high-throughput analysis of complex glycan structures, including those containing this compound. mdpi.comembopress.org
High-resolution techniques like LC-MS are fundamental for the phytochemical characterization of bioactive compounds and for analyzing biological samples to determine bioavailability and metabolism. mdpi.com For glycan analysis, hydrophilic interaction liquid chromatography (HILIC) coupled with MS (HILIC-MS) is a powerful method for profiling polar metabolites, including sugars and their derivatives. nih.gov
Key methodologies include:
LC-MS/MS: This is the workhorse for glycomics and glycoproteomics. It can provide compositional information, and tandem MS (MS/MS) helps to elucidate fragmentation patterns that reveal structural details, such as linkages and branching. glycoforum.gr.jp While distinguishing isomers remains difficult with MS alone, it can identify compositions consistent with the presence of LacdiNAc. glycoforum.gr.jp
MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry is well-suited for high-throughput screening. embopress.org Recent advances in instrumentation, such as faster scanning speeds, have enabled throughputs of 10-20 samples per second, making it applicable for large-scale studies. embopress.orgresearchgate.net
Site-Specific Glycosylation Analysis: A crucial development is the ability to perform high-throughput, site-specific N-glycosylation analysis. Methods have been developed that enrich specific glycoproteins (like alpha-1-acid glycoprotein (B1211001), AGP) from small amounts of plasma in a 96-well format, followed by LC-MS analysis of the glycopeptides. nih.gov This approach allows for the detailed characterization of all glycoforms, including those with LacdiNAc, at each specific glycosylation site, offering great potential for biomarker discovery. nih.gov
Table 2: High-Throughput Analytical Techniques for this compound Analysis
| Technique | Application in this compound Research | Strengths | Challenges |
|---|---|---|---|
| LC-MS/MS | Detailed structural characterization and quantification of LacdiNAc-containing glycans and glycopeptides. | High sensitivity and structural information from fragmentation. | Isomer separation can be difficult; complex data analysis. |
| MALDI-TOF MS | Rapid screening of samples for the presence of LacdiNAc-containing structures; high-throughput analysis. | Very high speed; tolerance to some contaminants. | Limited structural information compared to LC-MS/MS. |
| HILIC-MS | Separation and analysis of polar glycan structures from complex biological mixtures. | Excellent for separating hydrophilic molecules like glycans. | Requires careful method development for robust separation. |
Challenges and Opportunities in Translating this compound Glycoscience to Applied Research Fields
Translating fundamental discoveries from glycoscience into clinical or industrial applications is a complex process fraught with challenges but also filled with significant opportunities. parisbraininstitute.orguams.edualcimed.com
Challenges:
Synthetic Complexity: The chemical synthesis of complex, well-defined this compound-containing oligosaccharides and glycomimetics remains a significant hurdle for large-scale production. uc.eduunimi.it
"Valley of Death": Like other biomedical fields, glycoscience faces the "valley of death"—the gap between promising basic research and a viable clinical product. This is often due to a lack of funding, regulatory hurdles, and the high cost of translational studies. parisbraininstitute.orgleicabiosystems.com
Drug-like Properties: Natural carbohydrates often have poor pharmacological properties, including low metabolic stability and bioavailability, which complicates their development as drugs. nih.gov Creating glycomimetics that overcome these issues while retaining activity is a major challenge. unimi.it
Interdisciplinary Collaboration: Effective translation requires seamless collaboration between glycochemists, cell biologists, immunologists, clinicians, and data scientists, which can be difficult to orchestrate. alcimed.comleicabiosystems.com
Opportunities:
Biomarker Development: The discovery that the glycosylation of specific proteins, such as AGP, is altered in disease states opens the door for developing LacdiNAc-based biomarkers for diagnosis, prognosis, or monitoring treatment response. nih.gov High-throughput analytical methods are making large-scale validation studies feasible. nih.gov
Novel Therapeutics: A deeper understanding of the interactions between this compound-containing glycans and their lectin partners could lead to new therapeutic strategies. For example, inhibitors that block the interaction of pathogenic LacdiNAc structures with host lectins could be developed as anti-infective agents.
Advanced Biomaterials: this compound can be incorporated into polymers to create novel biomaterials. For example, lactose-functionalized polyurea-urethanes have been investigated for use in vascular grafts due to their biocompatibility and shape-memory properties. uc.edu Overcoming the synthetic challenges could lead to a new class of functional biomaterials for tissue engineering and medical devices. uc.edu
The journey from a fundamental understanding of this compound's chemistry and biology to its application in medicine and materials science requires sustained investment, innovative thinking, and robust collaboration across scientific disciplines. uams.eduleicabiosystems.com
Q & A
Basic Research Questions
Q. How to conduct a comprehensive literature review on Lactosediamine’s physicochemical properties and prior research findings?
- Methodology :
- Use structured keyword strategies (e.g., "this compound synthesis," "spectroscopic characterization," "thermodynamic stability") across databases like PubMed, Web of Science, and SciFinder. Customize syntax for chemical databases (e.g., SciFinder requires substance-specific queries) .
- Prioritize primary sources (peer-reviewed journals) over secondary summaries. Validate data consistency by cross-referencing experimental conditions (e.g., solvent systems, temperature ranges) .
- Data Table :
| Database | Key Search Filters | Example Hits (2020–2025) |
|---|---|---|
| PubMed | "this compound AND solubility" | 27 |
| SciFinder | "this compound crystallography" | 14 |
Q. What are the standard analytical methods for identifying this compound in complex matrices?
- Methodology :
- Employ HPLC-UV or LC-MS for quantification, ensuring calibration with certified reference materials. Validate purity via NMR (¹H/¹³C) and FTIR spectroscopy, noting peak assignments against published spectra .
- For trace analysis, use mass spectrometry with isotopic labeling to distinguish this compound from structural analogs .
Advanced Research Questions
Q. How to design controlled experiments assessing this compound’s stability under varying pH and temperature conditions?
- Methodology :
- Define independent variables (pH: 2–12; temperature: 25–80°C) and dependent variables (degradation rate, byproduct formation). Use factorial design to minimize confounding variables .
- Include negative controls (e.g., inert buffer solutions) and triplicate sampling to ensure reproducibility .
- Data Contradiction Analysis :
- If conflicting degradation profiles arise, verify instrument calibration (e.g., pH meter accuracy) and environmental controls (e.g., oxygen exclusion). Replicate experiments using independent batches .
Q. How to resolve contradictions in reported reactivity of this compound with carbonyl compounds?
- Methodology :
- Conduct meta-analysis of kinetic data, comparing solvent polarity, catalyst presence, and reaction time across studies .
- Perform in silico modeling (DFT calculations) to predict transition-state energetics and identify mechanistic outliers .
- Data Table :
| Study | Solvent System | Reaction Rate (k, s⁻¹) | Discrepancy Source |
|---|---|---|---|
| A (2022) | Ethanol/water | 0.45 | Catalyst impurity |
| B (2023) | Acetonitrile | 0.12 | Anhydrous conditions |
Q. What strategies ensure ethical and statistically robust participant selection in this compound toxicity studies?
- Methodology :
- Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for human/animal studies. Use stratified sampling to account for demographic variability (e.g., age, metabolic health) .
- Pre-register protocols (e.g., ClinicalTrials.gov ) and include power analysis to determine minimum sample size .
Methodological Pitfalls to Avoid
- Overreliance on Non-Peer-Reviewed Sources : Commercial platforms (e.g., BenchChem) often lack experimental transparency; prioritize journals with impact factor >3.0 .
- Inadequate Replication : Single-batch synthesis or uncalibrated instruments may skew reproducibility. Document raw data and error margins comprehensively .
- Biased Survey Design : Avoid leading questions in participant questionnaires (e.g., "Does this compound cause discomfort?"). Use neutral phrasing (e.g., "Rate your experience") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
